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Abstract

Tivantinib, also known as ARQ 197, is a potent, orally bioavailable small molecule that has
been extensively investigated as an anti-cancer agent. Initially identified as a highly selective,
non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action
has since been revealed to be more complex, involving the disruption of microtubule
polymerization. This dual activity has positioned Tivantinib as a unique therapeutic candidate.
This technical guide provides a comprehensive overview of the discovery, synthesis,
mechanism of action, and clinical development of (Rac)-Tivantinib, with a focus on the
scientific data and experimental methodologies that have defined its profile.

Discovery of Tivantinib

Tivantinib was discovered by Arqule, Inc. through a cell-based screening campaign aimed at
identifying novel pro-apoptotic agents.[1] It emerged from a library of heterocyclic compounds
as a promising cytotoxic agent against a variety of human tumor cell lines.[1] Subsequent
studies identified the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase
as a primary target.[2] The c-MET pathway is a critical driver of cell proliferation, survival,
invasion, and angiogenesis, and its dysregulation is implicated in a wide range of human
cancers.[3][4][5]
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Mechanism of Action
Inhibition of c-MET

Tivantinib was initially characterized as a highly selective inhibitor of the c-MET receptor.[2]
Unlike many kinase inhibitors that compete with ATP for binding to the active site, Tivantinib
exhibits a non-ATP competitive mechanism of inhibition.[1] It preferentially binds to the inactive,
dephosphorylated conformation of the c-MET kinase domain, locking it in a state that is unable
to undergo autophosphorylation and subsequent activation.[1][6] This mode of inhibition is
thought to contribute to its high selectivity for c-MET over other kinases.[1] The inhibition of c-
MET by Tivantinib leads to the downregulation of downstream signaling pathways, including the
RAS/MAPK and PI3K/AKT pathways, ultimately resulting in reduced cell growth and induction
of apoptosis in c-MET-dependent tumor cells.[3][7]

Disruption of Microtubule Polymerization

Further investigations into the mechanism of action of Tivantinib revealed a second, distinct
activity: the disruption of microtubule dynamics.[3][8][9] This activity was found to be
independent of its c-MET inhibitory function and contributes significantly to its cytotoxic effects
across a broad range of cancer cell lines, including those that are not dependent on c-MET
signaling.[8][9][10] Tivantinib was shown to inhibit tubulin polymerization, leading to a G2/M cell
cycle arrest and subsequent apoptosis.[6][9] This dual mechanism of action, targeting both a
specific signaling pathway and a fundamental cellular process, distinguishes Tivantinib from
other targeted therapies.

Signaling Pathway of Tivantinib's Primary Target: c-MET
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Caption: The c-MET signaling cascade and the inhibitory action of Tivantinib.
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Synthesis of (Rac)-Tivantinib

While the precise, step-by-step synthesis of (Rac)-Tivantinib as performed by its originators is
not publicly detailed in peer-reviewed literature, the general synthetic approach can be inferred
from patents and related chemical literature involving the synthesis of similar pyrroloquinoline
and pyrrolidine-2,5-dione structures. The synthesis would logically proceed through the
formation of the key pyrrolo[3,2,1-ijjquinoline core, followed by a reaction to introduce the
indole moiety and construct the final succinimide ring.

A plausible, generalized synthetic route would involve:

o Synthesis of the Pyrrolo[3,2,1-ijJquinoline Core: This tricyclic system can be prepared
through various methods, often involving intramolecular cyclization reactions. One potential
starting point is the reductive cyclization of a suitably substituted nitro-aromatic compound.

e Functionalization and Coupling: The pyrroloquinoline core would then be functionalized to
allow for coupling with an indole derivative. This could involve a condensation reaction to
form an intermediate that can then undergo cyclization to form the pyrrolidine-2,5-dione ring.

» Formation of the Pyrrolidine-2,5-dione Ring: The final ring is likely formed through a reaction
that couples the pyrroloquinoline and indole moieties via a succinimide linker. This could be
achieved through a multi-component reaction or a stepwise process involving the formation
of an amide followed by intramolecular cyclization.

Due to the lack of a publicly available, detailed experimental protocol, a step-by-step guide with
specific reagents, conditions, and yields cannot be provided at this time. Researchers
interested in the synthesis of Tivantinib are encouraged to consult the patent literature for more
detailed, albeit potentially less explicit, information.

Quantitative Data

The biological activity of Tivantinib has been characterized through various in vitro and in vivo
studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Tivantinib
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Cell Line/Assay
Parameter Value . Reference
Conditions

) Recombinant human
Ki (c-MET) 355 nM [11]
c-MET, cell-free assay

HT29, MKN-45, MDA-

IC50 (c-MET
) 100 - 300 nM MB-231, NCI-H441 [11]
phosphorylation)
cells
EC50 (Cell Panel of human tumor
] ) 60 - 600 nmol/L _ [1]
Proliferation) cell lines

Table 2: Summary of Key Clinical Trial Results for Tivantinib
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Experimental Protocols
c-MET Kinase Assay (Cell-Free)
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This protocol describes a general method for assessing the inhibitory activity of Tivantinib
against recombinant c-MET kinase in a cell-free system.

e Reagents and Materials:

Recombinant human c-MET kinase domain

o

o Tivantinib (or other test compounds) dissolved in DMSO

o ATP (adenosine triphosphate)

o Poly(Glu, Tyr) 4:1 as a substrate

o Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM DTT, 0.01% Triton
X-100)

o [y-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

o 96-well assay plates

o Phosphocellulose paper or other capture method for radiolabeled assays

e Procedure:

1. Prepare a serial dilution of Tivantinib in DMSO.

2. In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted Tivantinib.

3. Add the recombinant c-MET kinase to each well and incubate for a pre-determined time
(e.g., 10-15 minutes) at room temperature to allow for compound binding.

4. Initiate the kinase reaction by adding a mixture of cold ATP and [y-32P]ATP to each well.

5. Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled
temperature (e.g., 30°C).

6. Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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7. For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose
paper.

8. Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.
9. Quantify the incorporated radioactivity using a scintillation counter.

10. For non-radioactive assays, follow the manufacturer's protocol for the specific detection
system used.

11. Calculate the percentage of inhibition for each Tivantinib concentration and determine the
IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines a common method to evaluate the effect of Tivantinib on the proliferation
of cancer cell lines.

o Reagents and Materials:

o Cancer cell line of interest (e.g., HT29, A549)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

o Tivantinib dissolved in DMSO

o 96-well cell culture plates

o Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

o Plate reader capable of measuring absorbance or luminescence
e Procedure:

1. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

2. Prepare a serial dilution of Tivantinib in complete cell culture medium.
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3. Remove the existing medium from the cells and add the medium containing the different
concentrations of Tivantinib. Include a vehicle control (DMSQO) and a no-treatment control.

4. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% CO2.

5. Add the cell viability reagent to each well according to the manufacturer's instructions.
6. Incubate for the recommended time to allow for color or signal development.
7. Measure the absorbance or luminescence using a plate reader.

8. Calculate the percentage of cell viability relative to the vehicle control for each Tivantinib
concentration.

9. Determine the EC50 value by plotting the data on a dose-response curve.

Tivantinib Discovery and Development Workflow

The following diagram illustrates the logical progression of the discovery and development of
Tivantinib.
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Tivantinib Discovery and Development Workflow
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Caption: A flowchart outlining the key stages in the discovery and development of Tivantinib.
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Conclusion

Tivantinib represents a fascinating case study in drug discovery and development. Initially
identified as a selective c-MET inhibitor with a unique non-ATP competitive mechanism, its
biological activity was later found to be more complex, involving the disruption of microtubule
dynamics. While it has shown promise in preclinical and early clinical studies, the results of
later-phase trials have been mixed, highlighting the challenges of translating preclinical efficacy
into clinical success. The dual mechanism of action of Tivantinib, however, continues to make it
a subject of scientific interest and a potential starting point for the development of new anti-
cancer therapeutics. This technical guide has provided a comprehensive overview of the key
scientific and technical aspects of (Rac)-Tivantinib's journey from discovery to clinical
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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